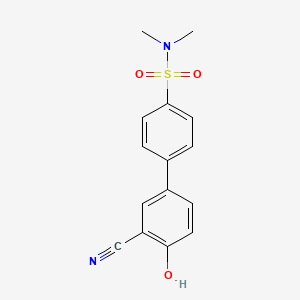
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C4NDS95) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid with a molecular formula of C14H15N2O2S. 2C4NDS95 has been shown to have a wide range of applications, including in the synthesis of pharmaceuticals, in the study of biochemical and physiological processes, and in the development of new drugs.
Mecanismo De Acción
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to act as an inhibitor of enzymes, such as proteases and phosphatases. It has also been shown to act as an antagonist of G-protein-coupled receptors. Additionally, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to interact with various intracellular signaling pathways, such as those involving cAMP and calcium.
Biochemical and Physiological Effects
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and phosphatases. Additionally, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to interact with various intracellular signaling pathways, such as those involving cAMP and calcium. Furthermore, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages for lab experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it has a wide range of biochemical and physiological effects, making it an ideal compound for studying various biochemical and physiological processes. However, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% also has some limitations. It is a relatively expensive compound, and it is not very soluble in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the use of 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%. It could be used to study the mechanisms of action of various drugs, as well as to synthesize new drugs. Additionally, it could be used to study cell signaling pathways and to develop new therapeutic agents. Furthermore, it could be used to study the biochemical and physiological effects of various compounds, as well as to develop new compounds with desired biochemical and physiological effects. Finally, it could be used to study the effects of various environmental factors on biochemical and physiological processes.
Métodos De Síntesis
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized in a two-step process. First, 4-N,N-dimethylsulfamoylphenol is reacted with sodium cyanide in aqueous solution to form the intermediate 2-cyano-4-N,N-dimethylsulfamoylphenol. This intermediate is then reacted with sodium hydroxide in aqueous solution to form the final product, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%. This synthesis method has been shown to be efficient, with a yield of 95% of the desired product.
Aplicaciones Científicas De Investigación
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been widely used in scientific research due to its unique properties. It has been used in the study of biochemical and physiological processes, as well as in the development of new drugs. For example, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used to study the mechanisms of action of various drugs, as well as to synthesize new drugs. Additionally, 2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in the study of cell signaling pathways and in the development of new therapeutic agents.
Propiedades
IUPAC Name |
4-(3-cyano-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)14-6-3-11(4-7-14)12-5-8-15(18)13(9-12)10-16/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQYLOCQLCYZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(4-N,N-dimethylsulfamoylphenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

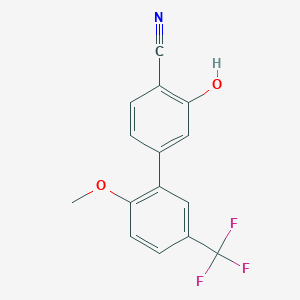
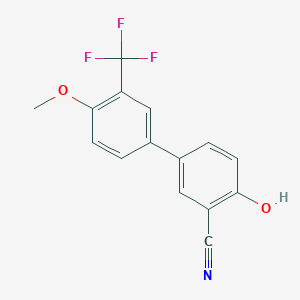
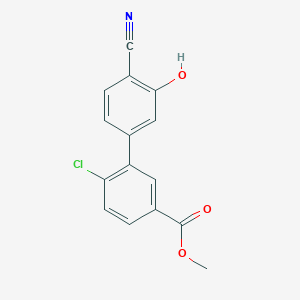
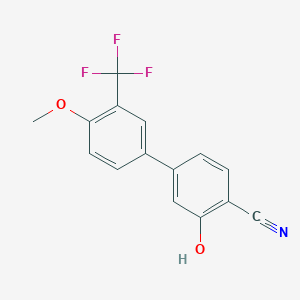
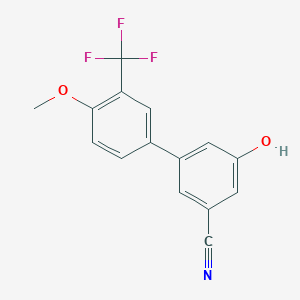
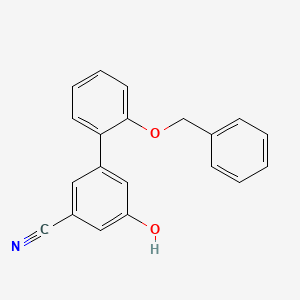
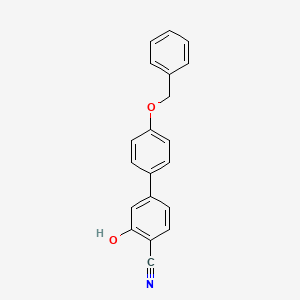
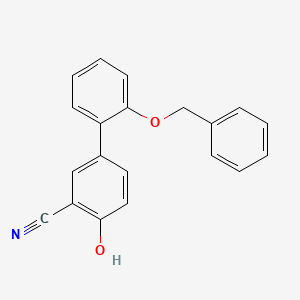
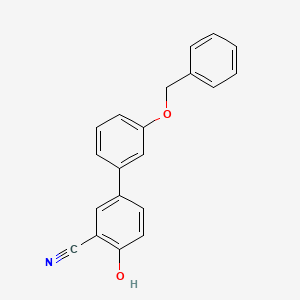
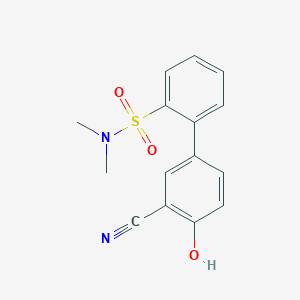
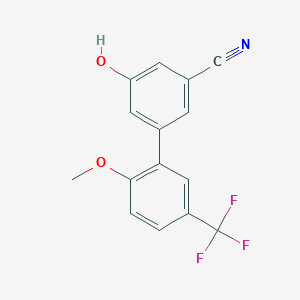
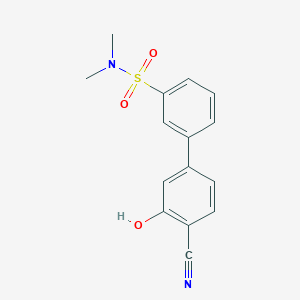
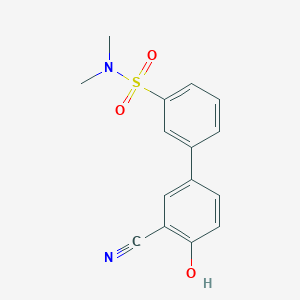
![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)